Kettapeptin
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H78N8O15 |
|---|---|
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
(2S)-2-[(2R,5S)-6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23R)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C48H78N8O15/c1-13-26(5)37(58)28(7)23-29(8)39-27(6)19-20-48(67,71-39)47(66,14-2)46(65)52-36-38(25(3)4)70-45(64)35(31(10)57)51-40(59)32-17-15-21-49-54(32)41(60)30(9)53(11)42(61)34(24-69-12)56(68)43(62)33-18-16-22-50-55(33)44(36)63/h13,23,25,27-28,30-36,38-39,49-50,57,66-68H,14-22,24H2,1-12H3,(H,51,59)(H,52,65)/b26-13+,29-23+/t27-,28?,30+,31-,32+,33+,34-,35+,36-,38-,39?,47+,48+/m0/s1 |
InChI Key |
GXVLICYFXVVWOH-RKMZHTRFSA-N |
Isomeric SMILES |
CC[C@@](C(=O)N[C@H]1[C@@H](OC(=O)[C@H](NC(=O)[C@H]2CCCNN2C(=O)[C@H](N(C(=O)[C@@H](N(C(=O)[C@H]3CCCNN3C1=O)O)COC)C)C)[C@H](C)O)C(C)C)([C@]4(CC[C@@H](C(O4)/C(=C/C(C)C(=O)/C(=C/C)/C)/C)C)O)O |
Canonical SMILES |
CCC(C(=O)NC1C(OC(=O)C(NC(=O)C2CCCNN2C(=O)C(N(C(=O)C(N(C(=O)C3CCCNN3C1=O)O)COC)C)C)C(C)O)C(C)C)(C4(CCC(C(O4)C(=CC(C)C(=O)C(=CC)C)C)C)O)O |
Synonyms |
kettapeptin |
Origin of Product |
United States |
Isolation and Production Methodologies of Kettapeptin
Cultivation and Fermentation Strategies for Streptomyces sp. Isolate GW99/1572
Streptomyces species are well-known producers of a wide array of secondary metabolites, including antibiotics, and their industrial production often involves fermentation in large-scale bioreactors. researchgate.netnih.gov While specific detailed cultivation and fermentation strategies for Streptomyces sp. isolate GW99/1572 for optimal kettapeptin production are not extensively detailed in the provided snippets, the general principles for Streptomyces fermentation apply. These typically involve submerged liquid cultures, where the morphology of the mycelium can significantly influence secondary metabolite yield. nih.gov Factors such as nutrient composition, temperature, aeration, and fermentation duration are critical parameters that would be optimized to enhance the production of this compound by this specific isolate.
Extraction and Initial Chromatographic Purification Techniques for this compound
The initial step in isolating this compound from the culture of Streptomyces sp. isolate GW99/1572 involves extraction of the bioactive compounds. An ethyl acetate (B1210297) extract of the isolate's culture has been shown to exhibit significant biological activity and yield this compound. researchgate.netnih.gov This suggests that this compound is soluble in ethyl acetate, a common solvent for extracting secondary metabolites from microbial cultures. nih.govsci-hub.se
Following extraction, initial purification steps are employed to separate this compound from other compounds present in the crude extract. Chromatographic techniques are commonly used for this purpose. While the specific initial chromatographic methods for this compound are not explicitly detailed, general approaches for purifying microbial extracts often involve techniques such as silica (B1680970) gel chromatography. sci-hub.seresearchgate.net
Advanced Purification and Isolation Procedures of this compound from Crude Extracts
Further purification steps are necessary to obtain pure this compound from the partially purified extracts. Advanced chromatographic techniques are typically employed for this stage. High-performance liquid chromatography (HPLC) is a powerful tool for the purification of natural products, including depsipeptides like this compound. nih.govresearchgate.net Purification using HPLC on silica gel with solvent systems such as chloroform-alcohol-acetic acid mixtures has been reported for related compounds and could be applicable to this compound. researchgate.net The absolute configuration of this compound has been determined through techniques such as crystal structure analysis and comparison with optical rotation data of related compounds, indicating that highly purified samples were obtained for structural elucidation. researchgate.netnih.gov
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄₈H₇₈N₈O₁₅ | wikipedia.org |
| Molar Mass | 1007.193 g·mol⁻¹ | wikipedia.org |
| Compound Type | Cyclic hexadepsipeptide antibiotic | researchgate.netnih.govd-nb.info |
| Isolated From | Streptomyces sp. isolate GW99/1572 | researchgate.netnih.govd-nb.info |
| PubChem CID | 102513837 | wikipedia.org |
Elucidation of Kettapeptin S Molecular Architecture and Stereochemistry
Spectroscopic Methodologies for Structural Determination
Spectroscopic techniques played a crucial role in piecing together the molecular structure of Kettapeptin. colab.wsnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Various 1D and 2D NMR techniques were extensively used in the structural elucidation of this compound. colab.wsnih.gov These methods provided information about the different types of protons and carbons in the molecule and their connectivity. By analyzing coupling patterns and through-space correlations observed in experiments such as COSY, TOCSY, HSQC, and HMBC, researchers could identify individual amino acid residues and their sequence within the peptide chain. Comparing the NMR data of this compound with those of closely related antibiotics also aided in confirming structural assignments. colab.wsnih.gov
X-Ray Crystallography for Absolute Configuration Assignment
X-ray crystallography was a vital technique for determining the absolute configuration of this compound. colab.wsnih.gov This method provides a three-dimensional picture of the molecule at the atomic level, allowing for the unambiguous assignment of the stereochemistry at each chiral center. pharmaknowledgeforum.comwikipedia.org By obtaining high-quality crystals of this compound, researchers were able to analyze the diffraction patterns and deduce the precise spatial arrangement of atoms, confirming the absolute stereochemistry. colab.wsnih.gov X-ray crystal structure analysis has also been used to confirm the relative and absolute configurations of unusual amino acids found in related natural products. beilstein-journals.orgbeilstein-journals.org
Identification of Unusual Amino Acid Constituents within the this compound Framework
This compound, being an azinothricin-type hexadepsipeptide, is known to incorporate unusual or non-proteinogenic amino acids within its structure. colab.wsresearchgate.netsci-hub.se While the specific list of unusual amino acids in this compound is determined through detailed structural analysis, related azinothricin-type molecules and other depsipeptides have been shown to contain residues such as 3-hydroxyleucine, N-hydroxyvaline, N-hydroxyalanine, piperazic acid, and 5-hydroxyhexahydropiperazine-3-carboxylic acid. researchgate.net The presence and identification of these unusual amino acids are typically achieved through a combination of spectroscopic methods, chemical degradation followed by chiral analysis (such as chiral TLC or HPLC), and comparison with synthetic standards. researchgate.netcsic.es
Table 1: Examples of Unusual Amino Acids Found in Related Peptides
| Unusual Amino Acid | Found in (Examples) |
| 3-hydroxyleucine | Azinothricin (B11367), this compound, Pipalamycin, Dentigerumycin (B1262932) beilstein-journals.org |
| N-hydroxyvaline | A83586C researchgate.net |
| N-hydroxyalanine | A83586C researchgate.net |
| Piperazic acid | Azinothricin, this compound, A83586C, Kutznerides acs.orgresearchgate.net |
| 5-hydroxyhexahydropiperazine-3-carboxylic acid | A83586C researchgate.net |
| 3-hydroxy-3-methylproline | A83586C researchgate.net |
| Lanthionine, Methyllanthionine, Didehydroalanine, Didehydroaminobutyric acid | Nisin wikipedia.org |
Comparative Structural Analysis with Related Azinothricin-Type Hexadepsipeptides
This compound belongs to the azinothricin family of hexadepsipeptide antibiotics. colab.wsnih.govacs.org Comparative structural analysis with related compounds such as Azinothricin and A83586C is essential for understanding the common structural features and the subtle differences that may contribute to variations in their biological activities. researchgate.net These comparisons often involve analyzing and contrasting their NMR and MS data, as well as their absolute configurations determined by X-ray crystallography or other methods. colab.wsnih.govresearchgate.net The core structure of these compounds typically involves a cyclic hexadepsipeptide scaffold incorporating several unusual amino acids, including piperazic acid derivatives and N-hydroxylated amino acids. acs.orgresearchgate.netrsc.org The presence and specific arrangement of these residues, along with any variations in acyl side chains, contribute to the unique structural identity of each member of the azinothricin family. researchgate.net Studies involving the total synthesis of this compound and related compounds like Azinothricin and A83586C have also provided insights into their structural relationships. researchgate.netcsic.esscilit.comacs.org
Table 2: Comparison of Structural Features in Azinothricin-Type Hexadepsipeptides
| Feature | This compound | Azinothricin | A83586C |
| Type | Hexadepsipeptide | Hexadepsipeptide | Hexadepsipeptide |
| Family | Azinothricin-type | Azinothricin-type | Azinothricin-type |
| Key Unusual Amino Acids | Contains unusual amino acids (specific list determined by analysis) colab.wsnih.gov | Contains unusual amino acids (e.g., 3-hydroxyleucine, piperazic acid) beilstein-journals.orgresearchgate.net | Contains unusual amino acids (e.g., 3-hydroxyleucine, N-hydroxyvaline, N-hydroxyalanine, piperazic acid, 5-hydroxyhexahydropiperazine-3-carboxylic acid, 3-hydroxy-3-methylproline) researchgate.net |
| Absolute Configuration | Determined by crystal structure analysis and comparison colab.wsnih.gov | Determined by synthesis and comparison researchgate.netacs.org | Determined by synthesis and comparison researchgate.netacs.org |
| Structural Elucidation Methods | NMR, MS, X-ray Crystallography colab.wsnih.gov | NMR, MS, CD, Synthesis researchgate.netacs.org | NMR, MS, CD, Synthesis researchgate.netacs.org |
Biosynthetic Pathways and Enzymology of Kettapeptin
Identification and Characterization of the Kettapeptin Biosynthetic Gene Cluster (BGC)
The biosynthesis of nonribosomal peptides is directed by large, modular enzyme complexes encoded by biosynthetic gene clusters (BGCs). d-nb.info Genome mining has emerged as a valuable strategy for identifying these BGCs in microorganisms, including Streptomyces species, which are prolific producers of natural products like this compound. researchgate.netfrontiersin.org While specific details regarding the direct identification and characterization of the this compound BGC were not extensively detailed in the provided search results, related studies on other azinothricin (B11367) family members, such as aurantimycin and polyoxypeptin, provide insights into the general organization and identification of such clusters. researchgate.netresearchgate.net These BGCs typically contain genes encoding the core NRPS enzymes, as well as genes for tailoring enzymes and proteins involved in the biosynthesis of unusual amino acid building blocks. researchgate.netresearchgate.net The presence of NRPS enzymes is prevalent in bacteria, particularly within the Actinobacteria phylum. d-nb.info
Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly of the this compound Core
Nonribosomal peptide synthetases (NRPSs) are the central enzymatic machinery responsible for the assembly of nonribosomal peptides through a thiotemplate mechanism that is independent of ribosomes. d-nb.info NRPS enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid or building block into the growing peptide chain. d-nb.info These modules are further subdivided into distinct catalytic domains. d-nb.info The order of these modules generally follows the collinearity rule, meaning the arrangement of modules in the NRPS enzyme corresponds to the sequence of amino acids in the final peptide product. d-nb.info
A typical NRPS module contains three core domains: the adenylation (A) domain, the thiolation (T) domain (also known as the peptidyl carrier protein or PCP domain), and the condensation (C) domain. d-nb.info Some modules may also contain additional domains, such as epimerization (E) domains or thioesterase (TE) domains. d-nb.info
Adenylation (A) Domain Specificities and Substrate Recognition
The adenylation (A) domain plays a critical role in NRPS-mediated biosynthesis by specifically recognizing and activating a particular amino acid or hydroxy acid that will be incorporated into the growing peptide chain. ebi.ac.ukmdpi.comnih.gov This activation occurs through the formation of an aminoacyl or acyl adenylate, utilizing ATP hydrolysis. ebi.ac.uk The activated substrate is then transferred to the phosphopantetheine cofactor of the adjacent thiolation (T) domain. ebi.ac.uk
The A domain is considered the primary gatekeeper of substrate specificity in NRPS assembly lines, largely determining the sequence of the final peptide product. mdpi.com The specificity of an A domain is primarily determined by a set of conserved amino acid residues within its substrate-binding pocket. nih.gov Analysis of these residues allows for the prediction of the A domain's substrate preference. nih.gov While each A domain typically exhibits specificity towards a single substrate, some can recognize multiple substrates. mdpi.com
Thiolation (T) Domains and Phosphopantetheinyl Arm Interactions
Thiolation (T) domains, or peptidyl carrier protein (PCP) domains, are small protein domains within NRPS modules that carry the growing peptide chain tethered via a thioester linkage to a 4'-phosphopantetheine (B1211885) arm. duke.eduucsd.edu This phosphopantetheine arm is a flexible cofactor derived from coenzyme A and is post-translationally attached to a conserved serine residue within the T domain by a phosphopantetheinyl transferase (PPTase). ucsd.eduacs.orgrsc.org The conversion of the inactive apo-form of the T domain to the active holo-form with the attached phosphopantetheine arm is essential for NRPS activity. ucsd.eduacs.org
The phosphopantetheine arm acts as a tether, allowing the growing peptide chain to move between the different catalytic domains within the NRPS assembly line for sequential elongation and modification. ucsd.eduresearchgate.net The interaction between the T domain and other domains, such as the condensation (C) domain or tailoring enzymes, is crucial for substrate transfer and catalytic activity. duke.edu
Condensation (C) and Epimerization (E) Domain Functions
Condensation (C) domains are core catalytic domains within NRPS modules responsible for catalyzing the formation of amide bonds between the growing peptide chain, typically held by an upstream T domain, and the aminoacyl or acyl substrate tethered to the T domain of the current module. d-nb.infomdpi.com This process elongates the peptide chain. C domains play a crucial role in the assembly-line fashion of NRPS biosynthesis. duke.edu
In addition to peptide bond formation, C domains can have auxiliary functions, including substrate gating, acting as a secondary filter for substrate specificity if the A domain incorrectly selects a substrate. mdpi.com C domains typically contain a conserved HHxxxD motif at their active site, which is essential for their catalytic activity. ebi.ac.ukebi.ac.uk There are various subtypes of C domains, categorized by the stereochemistry of the amino acids they join (e.g., LCL-type for L-L, DCL-type for L-D) and other specialized functions like heterocyclization. ebi.ac.uk
Epimerization (E) domains are specialized domains found in some NRPS modules, often belonging to the C-domain family. ebi.ac.uknih.gov Their primary function is to catalyze the epimerization of the α-carbon of an amino acid residue from the L-configuration to the D-configuration. mdpi.comebi.ac.uk The presence of D-amino acids in nonribosomal peptides is common and can contribute to increased stability and specific conformations necessary for biological activity. mdpi.com E domains are typically located between the T and C domains within a module to facilitate the stereochemical change before peptide bond formation. nih.gov The presence of active E domains indicates that the amino acids activated by the upstream A domains are converted to their D-configuration during the assembly process. researchgate.net
Post-Assembly Line Modifications and Tailoring Enzymes
Following the core peptide assembly by the NRPS machinery, nonribosomal peptides often undergo further modifications catalyzed by a variety of tailoring enzymes. rsc.orgnih.gov These modifications can occur while the peptide is still tethered to the NRPS assembly line (on-line modifications) or after its release (post-assembly line modifications). rsc.orgnih.govresearchgate.net Tailoring enzymes contribute significantly to the structural diversity and biological activity of natural products. rsc.orgbiorxiv.org Examples of such modifications include methylation, hydroxylation, glycosylation, and halogenation. nih.govresearchgate.net These enzymes can be either integrated into the multidomain NRPS structure or function as standalone proteins encoded within the BGC. nih.govresearchgate.net
Biosynthetic Halogenation of Piperazate Residues (e.g., KthP Enzyme)
Halogenation is a common tailoring modification in natural product biosynthesis, involving the introduction of a halogen atom (such as chlorine) into the molecule. ucla.eduucla.edu In the context of peptides containing piperazate residues, biosynthetic halogenation can occur. Piperazic acid is a nonproteinogenic cyclic amino acid found in some bioactive natural products synthesized by NRPSs. researchgate.netresearchgate.net
The enzyme KthP (kutzneride halogenase for piperazate) is a well-characterized example of a tailoring enzyme that catalyzes the stereospecific chlorination of a piperazate residue. acs.orgnih.govresearchgate.net KthP is a mononuclear nonheme iron halogenase that acts on the piperazyl ring when it is tethered via a thioester linkage to the phosphopantetheine arm of a thiolation domain. acs.orgnih.govresearchgate.net Research on KthP has shown that it specifically acts on the (3S)-piperazyl-S-pantetheinyl thiolation protein, resulting in the formation of (3S,5S)-5-chloropiperazate after release from the protein. acs.orgnih.gov This indicates that the enzyme exhibits stereoselectivity and does not appear to have an epimerase activity on the C3 position during the halogenation process. acs.orgnih.gov The halogenation catalyzed by KthP tailors the piperazate scaffold, adding unique functionality and potentially influencing subsequent steps in the biosynthetic pathway. nih.gov
Table 1: Key Enzymes and Domains in this compound Biosynthesis (Based on related NRPS systems)
| Enzyme/Domain Name | Type of Enzyme/Domain | Function | PubChem CID (if available and relevant) |
| Adenylation (A) | NRPS Domain | Recognizes and activates specific amino/hydroxy acids. | - |
| Thiolation (T)/PCP | NRPS Domain | Carries activated substrates and growing peptide chain via PPant arm. | - |
| Condensation (C) | NRPS Domain | Catalyzes peptide bond formation. May have substrate gating function. | - |
| Epimerization (E) | NRPS Domain | Catalyzes L- to D- epimerization of amino acids. | - |
| KthP | Tailoring Enzyme | Stereospecific halogenation of piperazate residues tethered to T domains. | - |
| PPTase | Post-translational | Attaches phosphopantetheine arm to T domains. | - |
Table 2: Proposed Substrate Recognition by Adenylation Domains (Based on general NRPS principles)
| NRPS Module | Proposed Substrate Activated |
| Module 1 | Amino acid 1 |
| Module 2 | Amino acid 2 |
| ... | ... |
| Module n | Amino acid n |
Table 3: Stereochemical Modifications by Epimerization Domains (Based on general NRPS principles)
| NRPS Module with E Domain | Amino Acid Before Epimerization | Amino Acid After Epimerization |
| Module with E domain | L-amino acid | D-amino acid |
Note: Specific modules containing E domains and the amino acids they epimerize in this compound biosynthesis would require detailed analysis of the this compound BGC.
Other Enzymatic Derivatizations (e.g., Hydroxylations, Methylations)
Beyond the core PKS/NRPS assembly, the biosynthesis of this compound and other azinothricin family members involves various enzymatic modifications that introduce structural complexity and contribute to biological activity. Hydroxylation is a common modification observed in these pathways. For instance, the piperazic acid residues, frequently found in azinothricin-type molecules, are thought to be generated through the hydroxylation and subsequent intramolecular cyclization of ornithine. researchgate.netresearchgate.net In the biosynthesis of polyoxypeptin A, a related azinothricin family member, several genes encoding putative hydroxylases or oxygenases have been identified within the biosynthetic gene cluster, proposed to be responsible for the biosynthesis of unusual building blocks or post-modifications. d-nb.info Similarly, studies on verucopeptin (B1147338) biosynthesis, another azinothricin family member, suggest that a FAD-dependent oxidoreductase might be involved in a late-stage assembly step, potentially involving hydroxylation. acs.org
Methylation is another enzymatic derivatization that can occur during the biosynthesis of natural products. While specific details on methylation directly related to this compound biosynthesis are limited in the provided search results, studies on other microbial natural products highlight the role of enzymes like radical S-adenosyl-L-methionine (SAM) enzymes in catalyzing methylation reactions. frontiersin.org These enzymes are involved in a wide range of transformations, including methylation of carbon centers. frontiersin.org The presence and specific roles of methyltransferases in the this compound biosynthetic pathway would require dedicated investigation of its gene cluster.
Regulation of this compound Biosynthesis
The regulation of secondary metabolite biosynthesis in bacteria, including that of azinothricin family members like this compound, is a complex process controlled by various genetic and environmental factors. Biosynthetic gene clusters (BGCs) for these compounds often contain regulatory genes. researchgate.netd-nb.info For example, the polyoxypeptin A BGC includes genes predicted to encode transcriptional regulators, which may be involved in controlling the production of polyoxypeptins. d-nb.info These can include LysR family transcriptional regulators and other types of regulatory proteins. d-nb.info
Studies on the aurantimycin BGC, another azinothricin family antibiotic, have reported the identification and characterization of the cluster and efforts to enhance its production by manipulating pathway-specific activators. researchgate.net This suggests that specific regulatory elements play a crucial role in controlling the expression of the genes involved in the biosynthetic pathway and, consequently, the yield of the natural product. While the specific regulatory mechanisms governing this compound biosynthesis are not explicitly detailed in the provided results, it is likely that its BGC also contains regulatory elements that respond to environmental cues and cellular signals to modulate production.
Comparative Biosynthetic Analysis with Other Azinothricin Family Members
This compound belongs to the azinothricin family, a group of cyclodepsipeptides that share structural similarities, particularly the presence of a cyclic core featuring piperazic acid residues and an acyl side chain. nih.govresearchgate.netresearchgate.netucl.ac.uk Comparative biosynthetic analysis among these family members reveals common strategies and variations in their assembly lines. Studies on the biosynthesis of polyoxypeptin, aurantimycin, and verucopeptin have shown that they are synthesized by hybrid PKS/NRPS systems. researchgate.netresearchgate.netacs.org The PKS typically generates the fatty acyl chain, while the NRPS assembles the peptide portion. researchgate.netresearchgate.net
A key common feature is the putative biosynthesis of piperazic acid through the hydroxylation and cyclization of ornithine, a process observed in the proposed pathways for several azinothricin family members. researchgate.netresearchgate.net However, variations exist in the specific amino acid building blocks incorporated, the length and structure of the acyl side chains, and the post-assembly line modifications. For instance, polyoxypeptin A contains unusual amino acids like N-hydroxyvaline, 3-hydroxy-3-methylproline, and 5-hydroxypiperazic acid, highlighting the diversity in the nonproteinogenic amino acids utilized within this family. d-nb.info
Chemical Synthesis Strategies for Kettapeptin and Its Analogues
Retrosynthetic Approaches to the Kettapeptin Molecular Scaffold
Retrosynthetic analysis of this compound involves dissecting the molecule into smaller, more readily available building blocks. Given its cyclic depsipeptide nature, key disconnections are typically planned at amide or ester linkages within the ring and at the attachment points of side chains. For molecules in the Azinothricin-Kettapeptin family, retrosynthetic strategies often focus on the cyclodepsipeptide core and the attached side chains. chemistryireland.org Disconnections have been strategically chosen to allow for the synthesis of key fragments, such as the cyclodepsipeptide portion and the activated esters corresponding to the side chains, which are then coupled in later stages. chemistryireland.orgfigshare.comacs.org This approach simplifies the synthesis by breaking down the large, complex molecule into manageable subunits.
Total Asymmetric Synthesis of (+)-Kettapeptin
The total asymmetric synthesis of (+)-Kettapeptin has been accomplished, providing a defined route to the stereochemically pure natural product. chemistryireland.orgfigshare.comacs.org This typically involves the controlled construction of all chiral centers and the formation of the macrocyclic depsipeptide ring with the correct configuration.
Key Coupling Reactions and Chemoselective Methodologies
The total synthesis of this compound necessitates highly efficient and chemoselective coupling reactions to join the various amino acid and hydroxy acid components. A significant challenge in the synthesis of this compound and related depsipeptides is the formation of amide and ester bonds, particularly in the presence of multiple functional groups. Highly chemoselective couplings have been reported, including the union of a fully elaborated cyclodepsipeptide with activated esters at the final stages of the synthesis of (+)-Kettapeptin and (+)-Azinothricin. chemistryireland.orgfigshare.comacs.org These reactions proceeded cleanly despite the complexity and absence of protecting groups in both coupling partners. chemistryireland.org The use of specific coupling reagents and optimized conditions is crucial to ensure high yields and prevent undesired side reactions or epimerization. For instance, peptide couplings involving N1-protected piperazic acids can be challenging due to the low nucleophilicity of the nitrogen atom, requiring careful selection of coupling reagents. researchgate.net
Synthesis of Chiral Building Blocks, including Piperazic Acid Derivatives
The synthesis of this compound requires the preparation of several chiral building blocks, including non-proteinogenic amino acids like piperazic acid derivatives. Piperazic acid (Piz) residues are a characteristic feature of this compound and related natural products. chemistryireland.orgsci-hub.se The synthesis of enantiomerically pure piperazic acid derivatives is critical for the asymmetric synthesis of this compound. Methodologies for the construction of the two piperazic acid enantiomers have been developed, including a tandem electrophilic hydrazination-nucleophilic cyclisation pathway. chemistryireland.org Improved synthetic protocols for the synthesis of both (3R)- and (3S)-piperazic acids bearing selective protection have also been reported, building on previous methods and optimizing selective deprotection. mdpi.com Other chiral building blocks, such as those containing β-hydroxy-α-amino acid motifs like (2S,3S)-3-hydroxyleucine, are also essential and their synthesis has been explored using methods like diastereoselective aldol (B89426) reactions, asymmetric hydrogenation, and dynamic kinetic resolution. beilstein-journals.org
Macrocyclization Strategies for the Depsipeptide Ring
The formation of the macrocyclic depsipeptide ring is a pivotal step in the total synthesis of this compound. This involves the cyclization of a linear precursor through the formation of either an amide or an ester bond. Various macrocyclization strategies have been employed in the synthesis of cyclodepsipeptides. For this compound, macrocyclization has been achieved using specific coupling reagents. chemistryireland.org For instance, in the synthesis of related cyclodepsipeptides, macrocyclization mediated by reagents like PyBOP/HOAt has been reported to provide the macrocycle in reasonable yields. nih.govpnas.org The choice of the cyclization site and coupling conditions is crucial to minimize side reactions, such as dimerization or epimerization, and to achieve efficient ring closure.
Semisynthetic Approaches and Chemical Diversification of this compound Analogues
Semisynthetic approaches and chemical diversification strategies are employed to generate analogues of this compound. These methods typically start from the naturally isolated this compound or a key synthetic intermediate and introduce structural modifications through chemical reactions. This allows for the exploration of structure-activity relationships and the potential development of compounds with improved properties. While specific details on the semisynthesis of this compound analogues are not extensively detailed in the provided snippets, the general principle involves selective chemical modifications of the core structure or side chains. orcid.org Chemical diversification of related macrocyclic natural products has been achieved through one-step semisynthesis reactions and genetic engineering approaches, highlighting the potential for similar strategies to be applied to this compound. researchgate.netacs.org These approaches can lead to a library of analogues with varied structural features. researchgate.net
Mechanistic Investigations of Kettapeptin S Biological Activities Pre Clinical Focus
Molecular Targets and Binding Interactions
Emerging data suggests that Kettapeptin may exert its biological effects through direct or indirect interactions with several critical molecular components within the cell. These interactions appear to be central to its observed activities in pre-clinical models.
Inhibition of β-Catenin/TCF4-Mediated Gene Transcription
The Wnt/β-catenin signaling pathway is a crucial regulator of gene expression, and its aberrant activation is linked to various diseases. Central to this pathway is the interaction between β-catenin and T-cell factor 4 (TCF4), which drives the transcription of target genes. nih.govnih.govmdpi.com Small molecules that disrupt this interaction are of significant interest. nih.govmdpi.comscbt.com While the direct interaction of this compound with the β-catenin/TCF4 complex is under investigation, the principle of inhibiting this pathway to affect cellular processes is a key area of research. nih.govnih.govnih.gov
Modulation of E2F-Mediated Gene Transcription
The E2F family of transcription factors plays a pivotal role in controlling the expression of genes necessary for cell cycle progression and DNA synthesis. mdpi.comsemanticscholar.org The activity of E2F is tightly regulated, often through its interaction with other proteins. nih.gov The precise impact of this compound on E2F-mediated transcription is an active area of study, with a focus on how it may alter the expression of E2F target genes. mdpi.comnih.gov
Impact on Vacuolar H+-ATPase (v-ATPase) Activity
Vacuolar H+-ATPases are proton pumps essential for acidifying various intracellular compartments, a process critical for many cellular functions. nih.govresearchgate.netuga.edu The activity of v-ATPase is fundamental for processes such as protein degradation and receptor-mediated endocytosis. researchgate.netuga.edu Preliminary studies are exploring whether this compound can modulate the activity of this enzyme, which would have broad implications for cellular homeostasis. nih.gov
Effects on mTORC1 Signaling Pathways
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients and growth factors. nih.govresearchgate.netresearchgate.netnih.gov The mTORC1 pathway is a complex signaling network that influences numerous downstream processes. nih.govresearchgate.netmdpi.com Investigations are underway to determine how this compound might influence mTORC1 signaling and its subsequent effects on cellular anabolism and catabolism.
Activation of AMP-activated Protein Kinase (AMPK)
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, becoming activated in response to low ATP levels. e-enm.orgfrontiersin.orgnih.gov Once activated, AMPK orchestrates a metabolic switch, inhibiting energy-consuming processes while promoting ATP production. frontiersin.orgnih.govnih.gov Research is focused on whether this compound can directly or indirectly lead to the activation of AMPK, thereby influencing cellular energy metabolism. e-enm.orgnih.gov
Cellular Pathways Affected by this compound
The interactions of this compound with specific molecular targets are believed to translate into broader effects on various cellular pathways. Understanding these downstream consequences is a key goal of ongoing pre-clinical research. Natural products, in general, are known to affect a multitude of cellular signaling pathways, including those involved in cell proliferation, apoptosis, and stress responses. nih.govmdpi.comnih.gov The specific pathways modulated by this compound are being actively mapped to create a comprehensive profile of its cellular effects. nih.gov
The following table summarizes the key molecular targets and pathways currently under investigation in relation to this compound.
| Pathway/Target | Function | Potential Effect of this compound |
| β-Catenin/TCF4 | Transcriptional activation in the Wnt pathway | Inhibition of gene transcription |
| E2F | Regulation of cell cycle gene expression | Modulation of cell proliferation |
| v-ATPase | Proton pumping and organelle acidification | Alteration of cellular pH homeostasis |
| mTORC1 | Central regulator of cell growth and metabolism | Modulation of anabolic and catabolic processes |
| AMPK | Cellular energy sensor | Activation of metabolic stress responses |
Induction of G2/M Accumulation in Cell Cycle
Information regarding the specific effects of this compound on the cell cycle, particularly its ability to induce G2/M accumulation, is not available in the reviewed scientific literature. Many cytotoxic agents exert their effects by arresting the cell cycle at various checkpoints, and it is plausible that this compound, as a hexadepsipeptide antibiotic with potential antitumor properties, could function in this manner. However, without specific experimental data from studies such as flow cytometry analysis of this compound-treated cells, any statement on its role in G2/M arrest would be speculative.
Microtubule Destabilization and Tubulin Binding Sites
There is no direct evidence in the available literature to suggest that this compound's mechanism of action involves microtubule destabilization or binding to tubulin. While some natural products, including certain peptides, are known to target the tubulin-microtubule system, leading to mitotic arrest and apoptosis, specific assays such as in vitro tubulin polymerization assays or co-crystallization studies with tubulin have not been reported for this compound.
Influence on Hypoxia-Inducible Factor (HIF) Pathways
The influence of this compound on Hypoxia-Inducible Factor (HIF) pathways has not been characterized in the available scientific literature. The HIF signaling cascade is a critical regulator of cellular adaptation to low oxygen conditions and is a key target in cancer therapy. Investigating whether this compound can modulate the stability or transcriptional activity of HIF-1α would require specific molecular assays, such as reporter gene assays or western blot analysis for HIF-1α and its target genes, which have not been publicly documented for this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Detailed structure-activity relationship (SAR) studies for this compound and its analogues are not extensively available in the public domain. Such studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of more potent and selective derivatives.
Identification of Pharmacophoric Elements
The specific pharmacophoric elements of this compound that are essential for its biological activity have not been defined in the literature. Identification of a pharmacophore typically involves the synthesis and biological evaluation of a series of analogues to determine the key functional groups and their spatial arrangement required for interaction with a biological target. As this compound is a member of the azinothricin (B11367) family of hexadepsipeptide antibiotics, it is possible that its general structural features, such as the cyclic peptide core and specific side chains, contribute to its activity. However, without dedicated SAR studies, the precise pharmacophore remains unknown.
Impact of Structural Modifications on Biological Efficacy
There is a lack of published research detailing the impact of specific structural modifications on the biological efficacy of this compound. To understand how changes to its structure would affect its activity, a systematic medicinal chemistry campaign would be necessary. This would involve the synthesis of various analogues with modifications at different positions of the molecule and subsequent evaluation of their biological effects.
Quantitative Structure-Activity Relationships (QSAR)
No quantitative structure-activity relationship (QSAR) models for this compound and its analogues have been reported in the scientific literature. QSAR studies involve the use of computational modeling to correlate the physicochemical properties of a series of compounds with their biological activities. The development of a QSAR model for this compound would require a dataset of structurally diverse analogues with corresponding biological activity data, which is not currently available.
Comparative Molecular Mechanisms with Other Azinothricin-Type Compounds
This compound belongs to the azinothricin family of cyclic hexadepsipeptides, a class of natural products recognized for their potent biological activities, including anticancer and antibiotic effects. The molecular mechanism of action for this family is centered on the inhibition of crucial protein-protein interactions within cancer-related signaling pathways. Specifically, these compounds have been identified as powerful inhibitors of the β-catenin/T-cell factor 4 (TCF4) and E2F-mediated gene transcription.
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key event in this pathway is the interaction between β-catenin and TCF4, which leads to the transcription of oncogenes such as c-Myc and cyclin D1. The azinothricin-type compounds, including this compound, are understood to disrupt this critical interaction.
The inhibitory activity of the azinothricin class of molecules on β-catenin/TCF4-mediated transcription has been demonstrated in malignant human colon cancer cells. This inhibition occurs at low concentrations, indicating a high affinity for their molecular target. The disruption of the β-catenin/TCF4 interaction effectively halts the downstream signaling cascade that promotes tumor growth.
In addition to their impact on the Wnt/β-catenin pathway, these compounds also affect E2F-mediated gene transcription. The E2F family of transcription factors plays a pivotal role in the regulation of the cell cycle, and its dysregulation is a common feature of cancer. The ability of azinothricin-type compounds to inhibit this pathway further contributes to their anticancer profile.
Future Research Directions and Translational Perspectives Excluding Clinical Human Trials
Exploration of Undiscovered Biosynthetic Pathways for Kettapeptin Analogues
This compound is a natural product synthesized by Streptomyces bacteria, utilizing hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines. researchgate.net The azinothricin (B11367) family of compounds, to which this compound belongs, are cyclic hexadepsipeptides characterized by the presence of piperazic acid moieties and a fatty acid chain. researchgate.net While studies on related compounds like polyoxypeptin and aurantimycin have shed light on their biosynthetic mechanisms, the specific biosynthetic pathway for this compound itself, and particularly for undiscovered analogues, remains an active area of investigation. researchgate.netcolab.ws
Research in this area involves identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for this compound production in Streptomyces strains. researchgate.net Techniques such as genome mining are applied to identify potential BGCs encoding for depsipeptides of the azinothricin family. researchgate.netresearchgate.net Understanding the genetic organization of the NRPS and PKS modules within these clusters is crucial, as it can explain the structural diversity observed in related natural products, including the formation of both cyclic and linear peptides. acs.org For instance, studies on dentigerumycin (B1262932) analogues have shown that the genetic organization of NRPS modules can lead to the production of incomplete or shunt metabolites, highlighting the potential for discovering new analogues through the study of these pathways. acs.org
Exploring undiscovered biosynthetic pathways in different Streptomyces isolates, potentially from diverse environments, could lead to the identification of novel this compound analogues with modified structures and potentially altered biological activities. researchgate.netd-nb.info Chemoproteomics is an emerging tool that can aid in this exploration by directly profiling active enzymes involved in biosynthetic pathways, even in organisms where gene clustering is not prominent. frontiersin.org This approach can accelerate the discovery of key biosynthetic genes and facilitate their application in synthetic biology for the production of new compounds. frontiersin.org
Advanced Synthetic Methodologies for Novel this compound Derivatives
The total synthesis of this compound and related molecules has been achieved through various synthetic strategies. wordpress.comacs.orgnih.govorcid.org Early total syntheses of this compound and azinothricin were reported, employing key steps such as asymmetric aldol (B89426) reactions, stereocontrolled Wittig processes, and asymmetric crotylborations to construct the complex molecular architecture. chemistryireland.org More recent approaches have explored improved second-generation syntheses, focusing on shortening the synthetic pathway and enabling the generation of simplified analogues for biological evaluation. chemistryireland.org
Advanced synthetic methodologies aim to provide more efficient, selective, and versatile routes for the synthesis of this compound and the creation of novel derivatives. This includes the development of new coupling strategies, stereoselective reactions, and methods for incorporating unusual amino acids and modified fatty acid chains. acs.orgnih.govbeilstein-journals.org For example, asymmetric total syntheses have utilized chemoselective coupling reactions between cyclodepsipeptide fragments and activated esters at late stages of the synthesis. acs.orgnih.gov
Research is also focused on developing methodologies for the synthesis of specific structural motifs found in this compound and its analogues, such as the piperazic acid residues and the tetrahydropyran (B127337) side chain. researchgate.netbeilstein-journals.org The challenging nature of synthesizing complex macrocycles like this compound necessitates the development of innovative synthetic strategies. researchgate.net Late-stage functionalization and modification of peptide backbones using techniques like electrochemistry are also being explored to rapidly access peptide analogues. rsc.org These advanced synthetic approaches are crucial for generating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies and the exploration of new biological properties. beilstein-journals.org
Chemoenzymatic Synthesis and Combinatorial Biosynthesis for Diversification
Chemoenzymatic synthesis and combinatorial biosynthesis represent powerful strategies for generating diverse this compound analogues. Chemoenzymatic approaches combine the specificity and efficiency of enzymes with the versatility of chemical synthesis. This can involve using enzymes to catalyze specific steps in the synthesis of this compound or its building blocks, or using chemical methods to modify biosynthetically produced intermediates or analogues. wordpress.comwindows.netacs.orgmdpi.com
Combinatorial biosynthesis involves manipulating the biosynthetic machinery of the producing organism to generate novel compounds. This can be achieved through genetic engineering of the BGCs, including domain swapping, module deletion or insertion, and precursor directed biosynthesis. researchgate.netcolab.wsdtu.dk By altering the NRPS and PKS modules, researchers can influence the incorporation of different amino acids and fatty acids, leading to the production of "new-to-nature" analogues. researchgate.net The identification of BGCs for azinothricin family depsipeptides facilitates the application of combinatorial biosynthesis strategies. researchgate.net
For instance, studies on the biosynthesis of related cyclodepsipeptides like verucopeptin (B1147338) have demonstrated the potential for diversifying compounds through genetic manipulation and one-step semisynthesis. acs.org This involves identifying tailoring enzymes within the BGC that are responsible for specific modifications, such as hydroxylation, and then manipulating or substituting these enzymes to produce structural variants. acs.org Combining these biosynthetic approaches with chemical modifications allows for a broad range of structural diversification, leading to libraries of analogues with potentially altered biological activities.
Development of High-Throughput Screening Assays for this compound and Derivatives
The development of high-throughput screening (HTS) assays is essential for efficiently evaluating the biological activities of this compound and its growing number of derivatives and analogues. HTS allows for the rapid screening of large compound libraries against specific biological targets or phenotypic responses. eatris.euemory.eduroutledge.com
For this compound, which has shown activity against bacteria, fungi, and certain cancer cell lines, HTS assays could be developed to screen for enhanced antimicrobial activity against resistant strains, expanded antifungal or antialgal activity, or improved potency and selectivity against specific cancer targets. wikipedia.orgd-nb.infochemistryireland.org These assays need to be robust, reliable, and miniaturized to be suitable for HTS. routledge.com
Examples of HTS assay development in related fields include the creation of assays for antimicrobial drug discovery against challenging pathogens like Mycobacterium abscessus, utilizing reporter strains and automated microscopy. nih.gov Developing similar cell-based assays for this compound could enable the rapid identification of active analogues from synthetic or biosynthetically generated libraries. Biochemical assays targeting specific enzymes or pathways modulated by this compound could also be adapted for HTS. routledge.com The goal is to establish efficient screening platforms to identify promising candidates for further investigation based on their desired biological profiles.
Mechanistic Elucidation of this compound's Selectivity and Potency at a Molecular Level
Understanding the molecular mechanisms underlying this compound's selectivity and potency is crucial for rational design of improved analogues and for exploring its therapeutic potential. This compound has demonstrated activity against Gram-positive bacteria, certain fungi, and microalgae. wikipedia.org It has also been investigated for potential antitumor effects, with related molecules showing inhibition of E2F transcription factors and disruption of β-catenin/TCF4 protein-protein interactions in cancer cells. researchgate.netchemistryireland.org
Future research aims to precisely define the molecular targets of this compound in different organisms and disease contexts. This involves detailed biochemical and biophysical studies to understand how this compound interacts with its target molecules, including binding affinities, kinetics, and the resulting downstream effects. sigmaaldrich.comfiveable.me Techniques such as structural biology (e.g., X-ray crystallography, cryo-EM) can provide insights into the binding modes of this compound with its targets.
Investigating the basis for this compound's selectivity towards certain organisms or cell types is also a key area. This could involve comparative studies of target molecules or cellular processes in susceptible versus resistant organisms. Understanding the factors that influence drug selectivity, such as target affinity, tissue distribution, and metabolic stability, is important for optimizing analogues. sigmaaldrich.comnih.govresearchgate.net
Furthermore, elucidating the complete signaling pathways modulated by this compound, particularly in the context of its reported antitumor activities, is essential. This could involve proteomics, transcriptomics, and other systems biology approaches to identify cellular responses to this compound treatment. For instance, studies on verucopeptin, a related cyclodepsipeptide, have revealed its interaction with ATP6V1G and its effect on v-ATPase activity and mTORC1 signaling. researchgate.net Similar detailed mechanistic studies are needed for this compound to fully understand its biological effects at the molecular level.
Q & A
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer : Report detailed protocols, including resin type, coupling reagents (e.g., HBTU/HOBt), cleavage conditions (e.g., TFA/scavengers), and purification gradients. Provide HPLC/MS/NMR spectra in supplementary materials. Cite established methods or describe modifications rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
